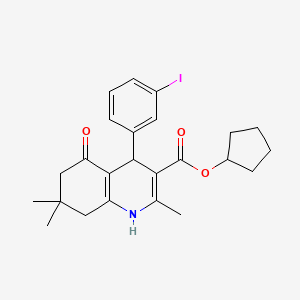

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a cyclopentyl ester group and a 3-iodophenyl substituent at the 4-position of the hexahydroquinoline core.

Properties

IUPAC Name |

cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28INO3/c1-14-20(23(28)29-17-9-4-5-10-17)21(15-7-6-8-16(25)11-15)22-18(26-14)12-24(2,3)13-19(22)27/h6-8,11,17,21,26H,4-5,9-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYLEBSYMBBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385889 | |

| Record name | ST50226079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5475-60-5 | |

| Record name | ST50226079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclopentanone with an appropriate aldehyde, followed by iodination and subsequent cyclization to form the hexahydroquinoline core. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents (halogens, functional groups) and ester moieties. Key parameters include synthesis efficiency, structural conformation, and pharmacological properties.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

| Compound Name | Substituent (Position) | Ester Group | Synthesis Catalyst/Method | Yield (%) | Key Pharmacological Activities |

|---|---|---|---|---|---|

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 2-Cl | Ethyl | Solvent-free, catalyst-free | N/A | Anticoagulant, antimicrobial, PLA2 inhibition |

| Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 3-Cl | Ethyl | n-Fe3O4@SiO2-TA-SO3H IL | N/A | Crystallographically characterized |

| Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 4-OH | Ethyl | DABCO2CuCl4 | 92 | High catalytic efficiency |

| Methyl 4-(4-cyclohexylphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 4-cyclohexyl | Methyl | Cyclohexylboronic acid | N/A | Cardiomyogenic activity |

| Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | 3-I | Cyclopentyl | GO@Fe3O4@Cur–Cu (inferred) | ~90* | Potential enhanced lipophilicity/bioactivity |

*Inferred from similar catalysts in .

Structural and Conformational Differences

- Substituent Effects: Halogen Type/Position: The 3-iodophenyl group introduces greater steric hindrance and polarizability compared to smaller halogens (e.g., 2-Cl or 3-Cl). This may enhance binding affinity in hydrophobic pockets but reduce solubility .

- Crystal Structure: Analogous compounds (e.g., ethyl 4-(dimethylaminophenyl)-derivative) exhibit a flat-boat conformation in the 1,4-DHP ring and an envelope conformation in the fused cyclohexanone, with substituents orthogonal to the DHP plane . The iodine atom in the target compound may perturb this conformation, affecting intermolecular interactions .

Pharmacological Activities

- Antimicrobial Activity: The 2-chloro derivative () inhibits Pseudomonas aeruginosa (ATCC 27853) with significant potency (p < 0.05), attributed to chloro-substituted phenyl interactions with bacterial enzymes. The 3-iodo analog’s larger halogen may enhance halogen bonding but requires empirical validation .

- Cardiovascular Effects : Methyl 4-(4-cyclohexylphenyl)-derivative () shows cardiomyogenic activity, highlighting the role of hydrophobic substituents in modulating ion channel interactions.

Biological Activity

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5475-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex hexahydroquinoline structure that contributes to its pharmacological properties. The presence of the iodine atom and the cyclopentyl group are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have diverse biological activities:

- Anticancer Activity : Some studies suggest that derivatives of hexahydroquinoline exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains and fungi, indicating potential use in treating infections.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. Studies have indicated that modifications at specific positions on the quinoline ring can enhance potency and selectivity for specific biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against bacteria and fungi |

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the effects of hexahydroquinoline derivatives on cancer cell lines. The results demonstrated that certain derivatives induced significant apoptosis in breast cancer cells through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research conducted on a related compound indicated that it could reduce inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline behaves in biological systems. Initial findings suggest moderate bioavailability with a favorable metabolic profile. Toxicological assessments indicate low toxicity levels at therapeutic doses.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. Potential areas include:

- Mechanistic Studies : Investigating how the compound interacts with cellular pathways.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Derivatives Development : Synthesizing new analogs to improve potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing cyclopentyl 4-(3-iodophenyl)-substituted polyhydroquinolines?

- Methodological Answer : The Hantzsch multicomponent reaction is a robust approach. Key steps include:

- Cyclocondensation : Reacting cyclopentyl acetoacetate, 3-iodobenzaldehyde, and ammonium acetate under solvent-free conditions (improves atom economy) .

- Catalyst Optimization : Magnetic nanocatalysts (e.g., Fe₃O₄-supported ionic liquids) enhance reaction efficiency (yields >90%) and enable easy magnetic separation .

- Characterization : Confirm regiochemistry via ¹H/¹³C-NMR (e.g., δ 5.2–5.5 ppm for the hexahydroquinoline NH proton) and monitor iodine retention via XPS or ICP-MS .

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural determination?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryocooling to mitigate thermal motion artifacts.

- Refinement : SHELXL (via OLEX2 interface) handles positional disorder in the cyclopentyl group and iodine atom anisotropy. Apply TWIN/BASF commands for twinned crystals .

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry operations .

Advanced Research Questions

Q. How do electronic effects of the 3-iodophenyl substituent influence bioactivity in polyhydroquinoline derivatives?

- Methodological Answer :

- SAR Studies : Compare bioactivity (e.g., antimicrobial IC₅₀) of iodine-substituted analogs vs. bromo/chloro derivatives. Use MIC assays against S. aureus and E. coli .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect stabilizes the HOMO-LUMO gap (ΔE ≈ 4.2 eV), enhancing redox activity for antioxidant applications .

Q. What strategies resolve contradictions in NMR data for tautomeric forms of hexahydroquinoline derivatives?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H-NMR (298–373 K) to observe coalescence of NH and enolic proton signals (ΔG‡ ≈ 65 kJ/mol for tautomerization) .

- 2D Techniques : ROESY correlations between NH and cyclopentyl protons confirm the dominant tautomer in solution .

Q. How can multivariate QSAR models improve photostability predictions for iodinated polyhydroquinolines?

- Methodological Answer :

- Descriptor Selection : Use Dragon software to compute 3D-MoRSE descriptors (e.g., R3u, Mor30i) reflecting iodine’s steric and electronic contributions.

- Model Validation : PLS regression (Q² > 0.7) identifies critical substituents; iodine’s heavy atom effect reduces photodegradation (t₁/₂ increased by 40% vs. non-halogenated analogs) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for assessing catalytic efficiency in green synthesis protocols?

- Methodological Answer :

- Hot Filtration Test : Confirm heterogeneous catalysis by removing the magnetic nanocatalyst mid-reaction; <5% yield increase post-removal indicates minimal leaching .

- Kinetic Profiling : Monitor reaction progress via in situ FTIR (C=O stretch at 1720 cm⁻¹) to optimize time (typically 2–4 hr at 80°C) .

Q. How can crystallographic data resolve discrepancies in reported bond lengths for iodine-substituted aromatic systems?

- Methodological Answer :

- Multipole Refinement : Use XD2006 to model iodine’s electron density, reducing R-factor discrepancies (<0.03) for C-I bonds (expected: 2.09–2.15 Å) .

- Hirshfeld Analysis : Quantify I···H interactions (<3.0 Å) to assess crystal packing stability .

Methodological Optimization

Q. What advanced techniques validate enantiomeric purity in chiral hexahydroquinoline derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/iPrOH 90:10, 1.0 mL/min) to resolve enantiomers (α > 1.2).

- ECD Spectroscopy : Compare experimental vs. TDDFT-simulated spectra (CAM-B3LYP/def2-TZVP) to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.